molecular formula C20H18N2O2 B556315 Benzoyl-L-alanine beta-naphthylamide CAS No. 201988-47-8

Benzoyl-L-alanine beta-naphthylamide

Cat. No. B556315
M. Wt: 318.4 g/mol
InChI Key: RSVUNQQWZZPHKB-AWEZNQCLSA-N
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Description

Benzoyl-L-alanine beta-naphthylamide is a compound used for proteomics research applications1. It has a molecular formula of C20H18N2O2 and a molecular weight of 318.3712.



Synthesis Analysis

The synthesis of Benzoyl-L-alanine beta-naphthylamide is not explicitly detailed in the available resources. However, a related compound, β-alanine, has been studied for its synthesis pathways3. It’s suggested that β-alanine can be synthesized through a metabolic pathway involving promiscuous enzymes3.



Molecular Structure Analysis

The molecular structure of Benzoyl-L-alanine beta-naphthylamide consists of 20 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms12.



Chemical Reactions Analysis

Specific chemical reactions involving Benzoyl-L-alanine beta-naphthylamide are not detailed in the available resources. However, related compounds such as β-alanine have been studied for their reactions4.



Physical And Chemical Properties Analysis

Benzoyl-L-alanine beta-naphthylamide is a white powder6. It has a molecular weight of 318.3712.


Scientific Research Applications

Enzyme Activity and Specificity

Analytical Biochemistry

  • Doebber and Miller (1976) encountered challenges in measuring the activity of benzoyl-arginine-β-naphthylamide hydrolase due to interference from sulfhydryl compounds, leading to modifications in the analytical process to overcome these issues (Doebber & Miller, 1976).

Biochemical Mechanisms and Interactions

  • Gawandi et al. (2004) explored the reaction of Pseudomonas fluorescens kynureninase with beta-benzoyl-L-alanine, revealing new insights into enzyme-substrate interactions and reaction intermediates (Gawandi et al., 2004).

Enzyme Substrate Specificity

  • Matsuzawa (1981) investigated the substrate specificity of aminopeptidase in rat testis and epididymis using various substrates including benzoyl-L-alanine beta-naphthylamide, contributing to the understanding of enzyme functions in reproductive tissues (Matsuzawa, 1981).

Intestinal Absorption Studies

  • Amidon et al. (1982) examined the intestinal absorption of amino acid derivatives, including benzoyl-L-alanine beta-naphthylamide, shedding light on the mechanisms of nutrient absorption in the gastrointestinal tract (Amidon et al., 1982).

Safety And Hazards

The safety data sheet for a related compound, N-Benzoyl-L-alanine, suggests that it should not be used for food, drug, pesticide, or biocidal product use7. It also recommends avoiding contact with skin and eyes, and not to breathe dust7.


Future Directions

The future directions of research on Benzoyl-L-alanine beta-naphthylamide are not explicitly detailed in the available resources. However, β-alanine, a related compound, has been studied for its potential in acute stroke treatment and facilitation of recovery5.


properties

IUPAC Name

N-[(2S)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c1-14(21-20(24)16-8-3-2-4-9-16)19(23)22-18-12-11-15-7-5-6-10-17(15)13-18/h2-14H,1H3,(H,21,24)(H,22,23)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSVUNQQWZZPHKB-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427198
Record name Benzoyl-L-alanine beta-naphthylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoyl-L-alanine beta-naphthylamide

CAS RN

201988-47-8
Record name Benzoyl-L-alanine beta-naphthylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 201988-47-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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